

# 5-Nitro-2,4,6-triaminopyrimidine chemical properties

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## Compound of Interest

Compound Name: 5-Nitro-2,4,6-triaminopyrimidine

Cat. No.: B1305389

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An In-Depth Technical Guide on the Chemical Properties of **5-Nitro-2,4,6-triaminopyrimidine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**5-Nitro-2,4,6-triaminopyrimidine** is a heterocyclic compound characterized by a pyrimidine ring substituted with three amino groups and one nitro group. Its molecular structure, rich in nitrogen and featuring both electron-donating amino groups and an electron-withdrawing nitro group, imparts a unique combination of chemical properties. This document provides a comprehensive overview of the known chemical and physical characteristics of **5-Nitro-2,4,6-triaminopyrimidine**, including its synthesis, reactivity, and key quantitative data. Detailed experimental protocols for its synthesis are provided, and logical workflows are visualized to facilitate a deeper understanding of its chemical behavior. This guide is intended for professionals in research and development who are interested in the application of this compound, particularly in the fields of energetic materials and pharmaceutical intermediates.

## Chemical Identity and Physicochemical Properties

**5-Nitro-2,4,6-triaminopyrimidine** is a yellow solid compound.[1][2] Its core structure consists of a pyrimidine ring, which is an aromatic six-membered heterocycle with nitrogen atoms at positions 1 and 3.[3] This core is functionalized with three amino groups at the 2, 4, and 6 positions and a nitro group at the 5 position.[3]

## General and Computational Properties

The fundamental identifiers and computed properties of the molecule are summarized below.

Property	Value	Reference
CAS Number	24867-36-5	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>4</sub> H <sub>6</sub> N <sub>6</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	170.13 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Yellow solid	<a href="#">[1]</a> <a href="#">[2]</a>
Topological Polar Surface Area	150 Å <sup>2</sup>	<a href="#">[1]</a> <a href="#">[2]</a>
Hydrogen Bond Donor Count	3	<a href="#">[1]</a> <a href="#">[2]</a>
Hydrogen Bond Acceptor Count	7	<a href="#">[1]</a> <a href="#">[2]</a>
Complexity	169	<a href="#">[1]</a> <a href="#">[2]</a>
Covalently-Bonded Unit Count	1	<a href="#">[2]</a>

## Experimental Physical Properties

The experimentally determined physical properties are crucial for handling and application development.

Property	Value	Reference
Density	1.799 g/cm <sup>3</sup>	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	616.9°C at 760 mmHg	<a href="#">[2]</a>
Flash Point	326.9°C	<a href="#">[2]</a>
Solubility (Water)	2.4 g/L (at 25°C)	<a href="#">[1]</a>

## Solubility and Crystallographic Data

The solubility of **5-Nitro-2,4,6-triaminopyrimidine** is limited in common organic solvents, a characteristic attributed to the extensive hydrogen bonding capabilities of its three amino groups and the polarity of the nitro substituent.[3] Its solubility in water is also poor.[1][3]

Crystallographic analysis indicates a compact crystal packing arrangement, as suggested by its calculated density of 1.799 g/cm<sup>3</sup>. [3] While specific crystal structure data for the title compound is not detailed in the provided results, studies on related nitro-substituted pyrimidines offer insights into its likely solid-state organization and intermolecular interactions.[3]

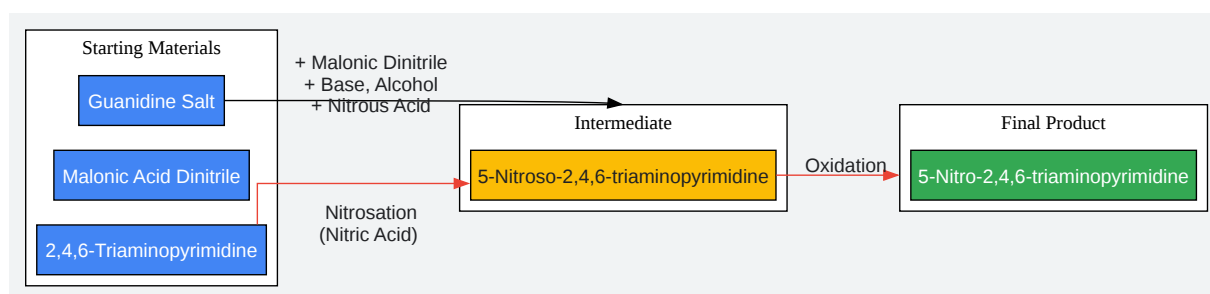
## Chemical Reactivity and Synthesis

The chemical behavior of **5-Nitro-2,4,6-triaminopyrimidine** is largely dictated by its functional groups. The presence of the nitro group makes it a candidate for applications in energetic materials and introduces significant reactivity.[3] The amino groups allow for reactions such as nucleophilic substitutions and condensations.[3]

A primary application of this compound is as an intermediate in the synthesis of other chemicals, such as the diuretic 2,4,7-triamino-6-phenyl-pteridine.[4]

## Synthesis Pathways

The synthesis of **5-Nitro-2,4,6-triaminopyrimidine** typically proceeds through the oxidation of its nitroso precursor, 5-nitroso-2,4,6-triaminopyrimidine.[3] This precursor is synthesized from 2,4,6-triaminopyrimidine.[3] An alternative and improved process involves the reaction of a guanidine salt with malonic acid dinitrile.[4]



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General synthesis pathways for **5-Nitro-2,4,6-triaminopyrimidine**.

## Experimental Protocols

### Protocol 1: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine (Intermediate)

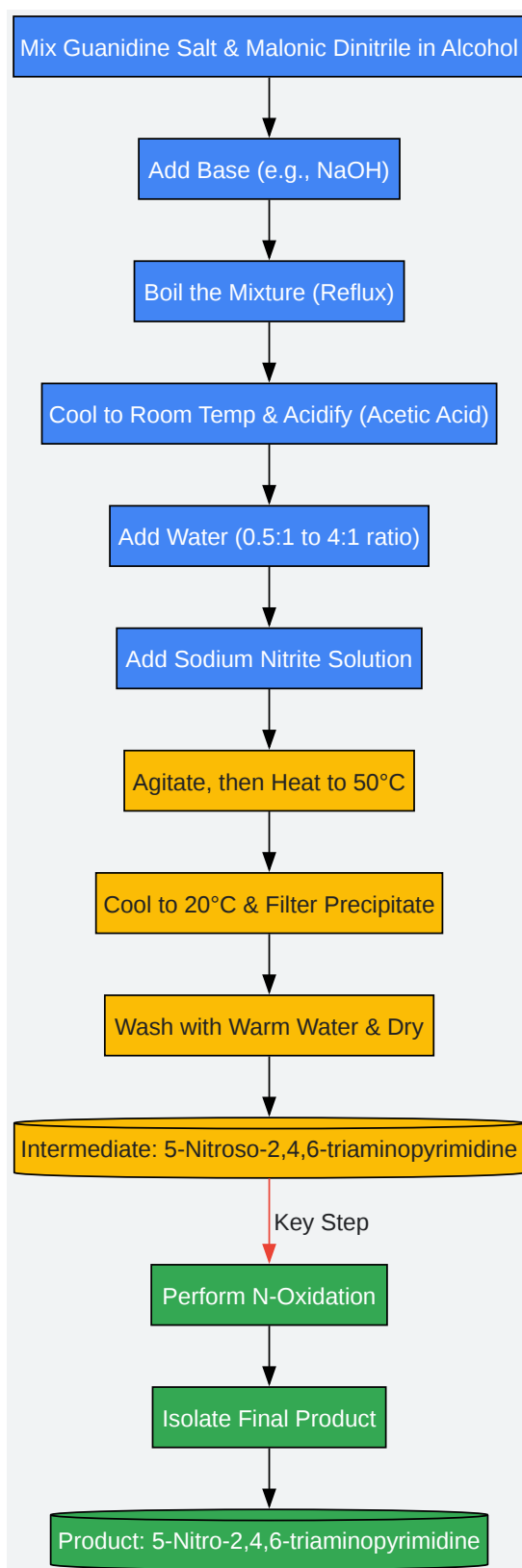
This improved one-pot method yields the nitroso intermediate without the isolation of intermediary products.[4]

- **Reaction Setup:** Dissolve an arbitrary guanidine salt (e.g., nitrate, sulfate, hydrochloride) and malonic acid dinitrile in a lower aliphatic alcohol (e.g., methanol, ethanol).
- **Base Addition:** Add a base (e.g., sodium hydroxide, potassium hydroxide) to the solution.
- **Reflux:** Boil the reaction mixture.
- **Cooling and Acidification:** Cool the mixture to room temperature and adjust the pH with an acid like acetic acid.
- **Water Addition:** Add a significant quantity of water to the reaction mixture (0.5:1 to 4:1 relative to the reaction mixture volume).[4]
- **Nitrosation:** Treat the aqueous, acid-adjusted mixture with nitrous acid. This is typically achieved by the in situ formation from sodium nitrite. Add a solution of sodium nitrite in water rapidly.
- **Reaction and Heating:** Agitate the mixture for several hours. Then, slowly heat the mixture to approximately 50°C and maintain agitation for another two hours to complete the nitrosation. [4]
- **Recovery:** Cool the mixture to 20°C. The precipitated product, 5-nitroso-2,4,6-triaminopyrimidine, is recovered by filtration, washed with warm water, and dried.[4] The resulting product is a raspberry-red solid with a melting point >300°C.[4]

### Protocol 2: Oxidation of 5-Nitroso-2,4,6-triaminopyrimidine to **5-Nitro-2,4,6-triaminopyrimidine**

The N-oxidation of the nitroso group is a key step to produce the final nitro compound.[3][5]

- **Reactant:** Start with the 5-nitroso-2,4,6-triaminopyrimidine synthesized in the previous protocol.
- **Oxidation:** Perform an oxidation reaction using a suitable oxidizing agent. The literature mentions the use of mild oxidation reactions to achieve this transformation.[5] This can also lead to the formation of N-oxide derivatives like **5-Nitro-2,4,6-triaminopyrimidine-1,3-dioxide**. [3][5]
- **Isolation:** The final product, **5-Nitro-2,4,6-triaminopyrimidine**, is isolated from the reaction mixture. (Note: Specific oxidizing agents and detailed reaction conditions were not available in the search results).



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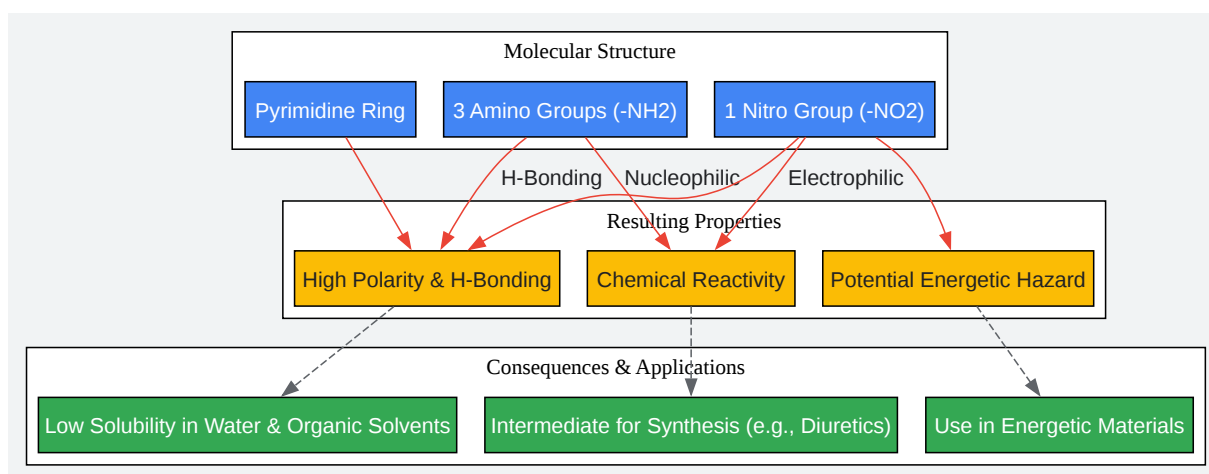
Step-by-step workflow for the synthesis of **5-Nitro-2,4,6-triaminopyrimidine**.

## Safety and Hazards

The presence of a nitro group suggests that the compound could be a potential explosive hazard if heated rapidly or subjected to shock.[3] The amino groups may cause mild irritation to the skin and eyes.[3] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound.

## Logical Relationships of Properties

The molecular structure directly influences the compound's properties and applications. The interplay between the functional groups is key to its chemical behavior.



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Relationship between structure, properties, and applications.

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